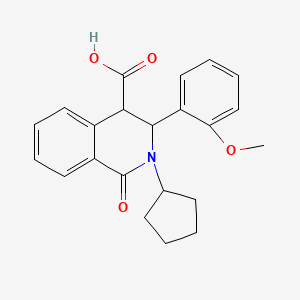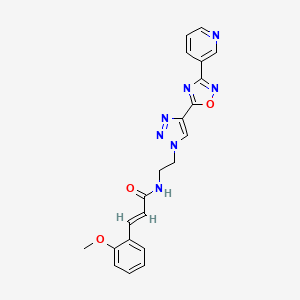![molecular formula C12H15N3O3 B2452906 (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide CAS No. 1993618-59-9](/img/structure/B2452906.png)
(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide” is an amide with an imine group. The “4-ethylbenzoyl” part suggests a benzene ring substituted with an ethyl group and a carbonyl group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the benzene ring and multiple functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable and nonpolar. The amide and imine groups could participate in hydrogen bonding, affecting the compound’s solubility .Applications De Recherche Scientifique
1. Antibacterial Activity
The compound 3-[(4-methylphenyl)amino]propanamide and its derivatives have shown significant antibacterial activity. A study by Tumosienė et al. (2012) synthesized a series of related compounds, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
2. Antifungal Activity
Research by Chaudhary et al. (2019) on 3,3-diphenyl propanamide derivatives found that some of these compounds showed significant antifungal activity against strains like Candida albicans and Aspergillus niger. This indicates the potential of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in antifungal applications (Chaudhary et al., 2019).
Anticonvulsant and Muscle Relaxant Properties
3. Anticonvulsant Studies
Idris et al. (2011) conducted a study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide. They found these compounds to be effective in models of generalized seizures, suggesting potential anticonvulsant properties (Idris et al., 2011).
4. Muscle Relaxant and Anticonvulsant Activities
Another study by Tatee et al. (1986) on isoxazole derivatives, including compounds similar to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide, showed selective muscle relaxant and anticonvulsant activities. This indicates potential application in treatments requiring muscle relaxation (Tatee et al., 1986).
Other Potential Applications
5. Urease Inhibition
A study by Abbasi et al. (2020) involved the synthesis of bi-heterocyclic propanamides, which showed promising activity against the enzyme urease. This suggests a potential application of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in inhibiting urease (Abbasi et al., 2020).
6. Immunomodulating Activity
Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their immunomodulating activity. The results showed enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, indicating potential immunomodulating applications (Doria et al., 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-8-3-5-9(6-4-8)12(17)18-15-10(13)7-11(14)16/h3-6H,2,7H2,1H3,(H2,13,15)(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDWSVZKLRJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
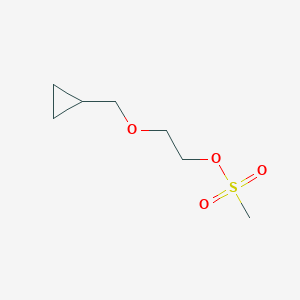

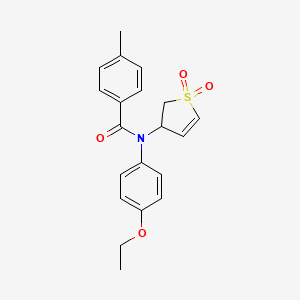
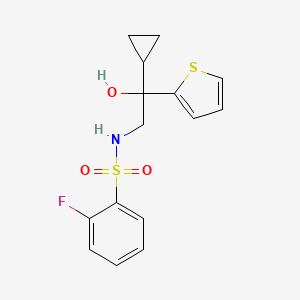
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
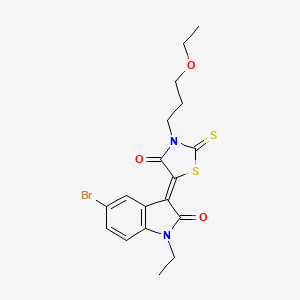
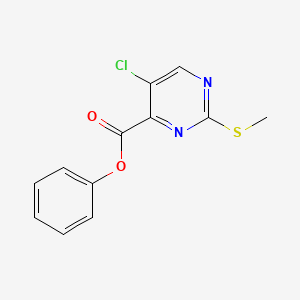
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
